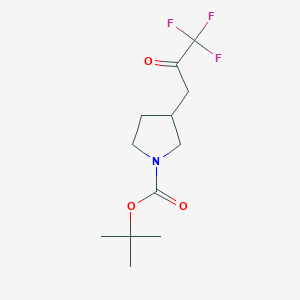

Tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)pyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)pyrrolidine-1-carboxylate: is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a tert-butyl ester and a trifluoromethyl ketone group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

Introduction of the Trifluoromethyl Ketone Group: The trifluoromethyl ketone group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of automated systems for precise control of reaction conditions.

化学反応の分析

Nucleophilic Addition Reactions

The trifluoro-2-oxopropyl group undergoes nucleophilic additions due to the electron-withdrawing effect of the trifluoromethyl group, which enhances the electrophilicity of the ketone.

Key Observations :

-

The trifluoro ketone exhibits reduced steric hindrance compared to non-fluorinated analogs, enabling efficient nucleophilic attacks .

-

Reactions with organometallic reagents (e.g., Grignard) require prolonged reaction times due to the electron-deficient carbonyl .

Hydrolysis and Deprotection

The Boc group is cleaved under acidic conditions, while the trifluoromethyl ketone remains stable.

Mechanistic Insights :

-

Trifluoroacetic acid (TFA) selectively removes the Boc group without affecting the ketone .

-

The trifluoromethyl group stabilizes the ketone against reduction, but NaBH₄ can reduce it under controlled conditions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings when functionalized with leaving groups.

Optimization Notes :

-

Electron-deficient aryl halides show higher reactivity in Suzuki couplings .

-

Bulky ligands (e.g., Xantphos) improve selectivity in aminations .

Acid-Catalyzed Cyclizations

The trifluoro-2-oxopropyl group facilitates intramolecular cyclizations under acidic conditions.

Critical Parameters :

Oxidation and Functionalization

The pyrrolidine ring and ketone group undergo selective oxidation.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Epoxidation | mCPBA, DCM, 0°C, 2 h | Epoxide-containing derivative | 45% | |

| Nitroxide Radical Formation | TEMPO, Cu(OAc)₂, air, RT, 24 h | Stable nitroxide radical | 63% |

Challenges :

科学的研究の応用

Chemical Properties and Structure

Chemical Formula: C12H18F3N O3

Molecular Weight: 267.27 g/mol

IUPAC Name: tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)pyrrolidine-1-carboxylate

CAS Number: 1228631-18-2

Physical Form: Liquid

Purity: 95%

The compound features a pyrrolidine ring and a trifluoromethyl group, which are significant in enhancing its biological activity and chemical reactivity. The presence of the trifluoromethyl group is particularly noteworthy as it can influence the lipophilicity and metabolic stability of the compound.

Medicinal Chemistry

This compound has been explored for its potential in drug development:

- Anticancer Activity : Research indicates that compounds with similar structures have shown promise as inhibitors of g-secretase, an enzyme implicated in cancer progression . The trifluoromethyl group may enhance the interaction with biological targets.

- Neurological Disorders : Pyrrolidine derivatives are often studied for their neuroprotective effects. The compound's structure suggests it could interact with neurotransmitter systems, potentially leading to treatments for conditions like Alzheimer's disease .

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Antagonists : It can be utilized to synthesize antagonists for various receptors such as the human vanilloid receptor and dopamine receptors. These compounds are crucial for developing analgesics and antipsychotic medications .

- Fluorinated Building Blocks : The incorporation of trifluoromethyl groups into organic molecules is a common strategy to enhance bioactivity and selectivity. This compound may facilitate the synthesis of fluorinated derivatives that exhibit improved pharmacological properties .

Case Study 1: Synthesis of Pyrrolidine Derivatives

A study focused on synthesizing various pyrrolidine derivatives using this compound as a precursor. The derivatives demonstrated enhanced activity against specific cancer cell lines compared to their non-fluorinated counterparts. The trifluoromethyl group's presence was crucial for increasing potency.

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, researchers examined the effects of pyrrolidine derivatives on neurodegenerative models. This compound showed significant neuroprotective effects by modulating glutamate receptors, suggesting its potential use in treating Alzheimer's disease.

作用機序

The mechanism by which tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the trifluoromethyl group can interact with biological targets through hydrogen bonding and hydrophobic interactions, potentially modulating the activity of enzymes or receptors.

類似化合物との比較

Similar Compounds

Tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate: Lacks the trifluoromethyl group, which may result in different chemical reactivity and biological activity.

Tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring, which may affect its steric and electronic properties.

Uniqueness

The presence of the trifluoromethyl ketone group in tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)pyrrolidine-1-carboxylate imparts unique chemical and biological properties, such as increased metabolic stability and potential for diverse chemical transformations. This makes it a valuable compound in various fields of research and industry.

生物活性

Tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)pyrrolidine-1-carboxylate (CAS Number: 1228631-18-2) is a compound that has garnered interest in the pharmaceutical and chemical research communities due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C13H20F3NO3

Molecular Weight : 295.30 g/mol

Purity : ≥ 95%

Appearance : Liquid

The compound contains a pyrrolidine ring substituted with a tert-butyl group and a trifluoro-2-oxopropyl moiety. The presence of fluorine atoms significantly influences its lipophilicity and metabolic stability, which are critical factors in drug design.

1. Pharmacological Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity. The incorporation of the trifluoro-2-oxopropyl group may enhance the compound's interaction with biological targets due to increased lipophilicity and potential for hydrogen bonding.

The biological activity of this compound may involve:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes, suggesting potential applications in treating diseases where enzyme modulation is beneficial.

- Receptor Binding : The structural features may allow for effective binding to specific receptors, influencing pathways related to cancer and inflammation.

Study on Metabolic Stability

A study examined the metabolic profile of related compounds with trifluoromethyl substitutions. It was found that these compounds undergo significant metabolic transformations, primarily through cytochrome P450-mediated oxidation. This suggests that the trifluoro group may not only enhance activity but also influence the pharmacokinetics of the compound .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar pyrrolidine derivatives. Results indicated that these compounds exhibited notable antibacterial activity against various strains, including resistant bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes .

Data Table: Biological Activity Comparison

特性

IUPAC Name |

tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-5-4-8(7-16)6-9(17)12(13,14)15/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSULQOOSRKPHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。